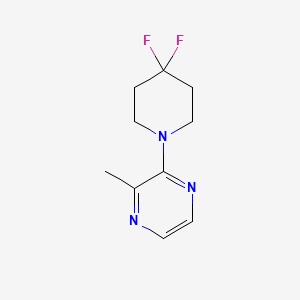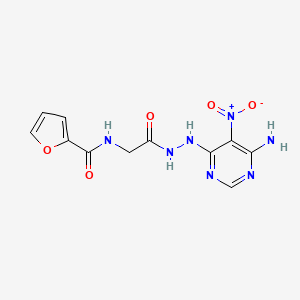![molecular formula C16H14N8O B3017118 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-40-2](/img/structure/B3017118.png)
5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H14N8O and its molecular weight is 334.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity 5-Methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide and its derivatives have been extensively researched for their antimicrobial properties. Studies demonstrate that these compounds, synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole, exhibit significant antimicrobial activity. This is supported by various methods, including IR and PMR spectroscopy, mass spectrometry, and testing against microbial agents (Gein et al., 2010).
DNA Binding and Apoptotic Activity Research indicates that certain complexes derived from tetrazolo[1,5-a]pyrimidine ligands, including variants of this compound, show strong DNA binding properties. These complexes, particularly those involving copper(II) and zinc(II), exhibit luminescent properties at room temperature and have been found to induce apoptosis in cancer cells, suggesting potential in cancer therapy (Haleel et al., 2014).
Eco-Friendly Synthesis Studies also highlight an eco-friendly approach to synthesizing derivatives of this compound. The solvent-free synthesis of certain esters of this compound has been achieved with high yields, emphasizing the importance of environmentally friendly methods in chemical synthesis (Yao et al., 2008).
Analgesic Activity and Toxicity Studies Recent studies have explored the analgesic properties and acute toxicity of dihydrotetrazolo[1,5-a]pyrimidine derivatives. These compounds, synthesized through a three-component reaction, were found to have comparable analgesic activity to standard drugs and exhibited low toxicity, paving the way for potential therapeutic applications (Gein et al., 2021).
Cytotoxicity Studies in Cancer Research Further research into the cytotoxicity of tetrazolo[1,5-a]pyrimidine-based copper(II) complexes has been conducted. These studies show that these complexes can effectively inhibit the growth of various cancer cell lines, including lung, cervical, and colon cancer cells, while being inactive against non-cancerous cell lines. This suggests a potential role in targeted cancer therapy (Haleel et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound acts by inhibiting its primary targets, the receptor tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to changes in cell behavior.
Biochemical Pathways
The affected pathways primarily involve cell growth, differentiation, and migration . By inhibiting the receptor tyrosine kinases, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and migration, which are key processes in diseases such as cancer .
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to changes in cell behavior such as reduced proliferation and migration . This can have therapeutic effects in diseases characterized by abnormal cell growth and migration, such as cancer .
Direcciones Futuras
The future directions for this compound could involve further exploration of its anticancer properties . Given the broad range of biological and pharmacological activities of pyrimidine and imidazole derivatives , there is potential for the development of more potent and efficacious drugs with these scaffolds.
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
The cellular effects of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are also not completely known. Related compounds have shown cytotoxic activities against various cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Related compounds have shown significant inhibitory activity at certain concentrations .
Propiedades
IUPAC Name |
5-methyl-N,7-dipyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-5-3-7-18-9-12)14(11-4-2-6-17-8-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHDMQAZSINWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)
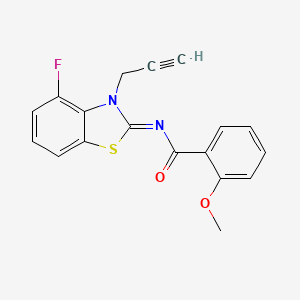



![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
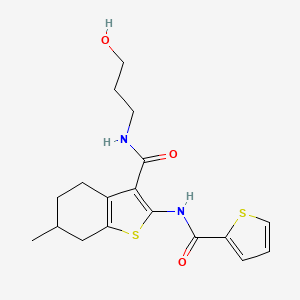
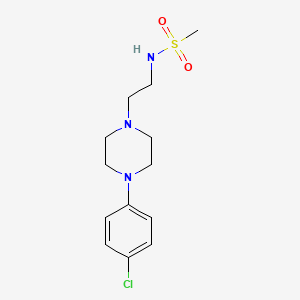
![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)
